3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Description
This compound is a synthetic small molecule characterized by a propanamide backbone substituted with a cyclohexylsulfonyl group at position 3, a hydroxyl group at position 2, and a methyl group at position 2. The trifluoromethyl (-CF₃) group enhances metabolic stability, while the cyclohexylsulfonyl moiety may influence receptor binding affinity and selectivity .
Structurally, it belongs to a class of androgen receptor modulators and shares similarities with nonsteroidal antiandrogens such as bicalutamide () and hydroxyflutamide derivatives (). Its synthesis likely involves sulfonation of a cyclohexyl precursor and subsequent coupling with a substituted phenylamine, analogous to methods described in .
Properties
IUPAC Name |
3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO4S/c1-16(23,11-26(24,25)14-8-3-2-4-9-14)15(22)21-13-7-5-6-12(10-13)17(18,19)20/h5-7,10,14,23H,2-4,8-9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMICZEUUVKUWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1CCCCC1)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexylsulfonyl group: This can be achieved by reacting cyclohexylamine with a sulfonyl chloride under basic conditions.
Introduction of the hydroxy and methyl groups: This step involves the use of appropriate reagents to introduce the hydroxy and methyl groups onto the propanamide backbone.
Attachment of the trifluoromethylphenyl group: This is usually done through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and properties of 3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide with related compounds:
Key Findings:
Sulfonyl Group Variations: The target compound’s cyclohexylsulfonyl group distinguishes it from bicalutamide (4-fluorophenylsulfonyl) and S-1 (4-fluorophenoxy). In contrast, the sulfamoyl group in 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide introduces hydrogen-bonding capacity, which may enhance target specificity .
Hydroxy and Methyl Substituents :
- The 2-hydroxy-2-methyl motif is conserved across hydroxyflutamide, bicalutamide, and the target compound. This structural feature is critical for binding to the androgen receptor’s ligand-binding domain .
- Hydroxyflutamide lacks a sulfonyl group, resulting in faster metabolic clearance compared to the target compound and bicalutamide .
Aromatic Amine Modifications :
- The meta-trifluoromethylphenyl group in the target compound contrasts with the para-nitro/meta-trifluoromethylphenyl in S-1 and hydroxyflutamide. Meta-substitution may reduce steric hindrance, improving receptor binding kinetics .
Biological Activity: Bicalutamide’s 4-cyano group enhances receptor affinity, while the target compound’s cyclohexylsulfonyl group may confer unique off-target effects, such as interactions with sulfonylurea receptors .
Research Implications and Limitations
- Pharmacokinetics : The cyclohexylsulfonyl group may prolong half-life but requires evaluation for cytochrome P450 interactions (e.g., CYP3A4) .
- Synthetic Challenges : outlines sulfonation and coupling steps, but scalability of the cyclohexylsulfonyl intermediate remains unverified.
- Contradictions : While hydroxyflutamide derivatives show predictable metabolic pathways, the target compound’s cyclohexylsulfonyl group introduces uncertainty in metabolite profiling .
Q & A
Q. What synthetic strategies are recommended for preparing 3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound likely involves coupling a cyclohexylsulfonyl-hydroxy-methyl propanamide core with a 3-(trifluoromethyl)phenylamine derivative. Key steps include:
- Carboxylic Acid Activation : Use coupling reagents like EDCI/HOBt (as demonstrated for similar propanamide derivatives in ) to activate the carboxylic acid intermediate.
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for amide bond formation, with DCM preferred for minimizing side reactions.
- Purification : Silica gel chromatography is critical for isolating the product, especially given the compound’s potential hydrophobicity from the trifluoromethyl and cyclohexyl groups.
Q. Yield Optimization Table :
| Parameter | Example Conditions | Yield Range | Reference |
|---|---|---|---|
| Coupling Reagent | EDCI/HOBt in DCM | 45–52% | |
| Temperature | Room temperature or 0–5°C | ±5% variance | |
| Reaction Time | 12–24 hrs | Optimal |
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed [M+H]⁺) to confirm purity .
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) and detect hydrolytic degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituent effects on the propanamide core?
Methodological Answer: Contradictions often arise from dynamic rotational barriers (e.g., hindered rotation of the trifluoromethylphenyl group) or solvent-dependent conformational changes. Strategies include:
- Variable-Temperature NMR : Perform experiments at 25°C and -40°C to observe splitting of broad singlets into distinct peaks, confirming rotational isomerism .
- Density Functional Theory (DFT) : Calculate expected chemical shifts for different conformers and compare with experimental data .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for the cyclohexyl and methyl groups .
Example Data Conflict :
A ¹H NMR singlet for the methyl group (δ 1.4 ppm) may split under low-temperature conditions, indicating restricted rotation.
Q. What experimental approaches are suitable for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclohexylsulfonyl group in biological activity?
Methodological Answer:
Q. SAR Design Table :
| Analog Modification | Biological Endpoint | Key Reference |
|---|---|---|
| Cyclohexyl → tert-butyl | Receptor binding affinity (IC₅₀) | |
| Sulfonyl → carbonyl | Metabolic stability |
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) or slow evaporation in DMSO/water.
- Salt Formation : Introduce counterions (e.g., sodium or hydrochloride salts) to enhance crystallinity .
- Cryocrystallography : For low-melting-point crystals, flash-freeze in liquid nitrogen to stabilize the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
